Methyl 2-(pyrrolidin-2-yl)propanoate
Description
Methyl 2-(pyrrolidin-2-yl)propanoate is an ester derivative containing a pyrrolidine ring, a five-membered secondary amine heterocycle, linked to a propanoate backbone. This compound is of interest in medicinal chemistry and organic synthesis due to its structural similarity to bioactive molecules, such as amino acid derivatives and peptidomimetics.
Properties
IUPAC Name |
methyl 2-pyrrolidin-2-ylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-6(8(10)11-2)7-4-3-5-9-7/h6-7,9H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZKNTHMQXGPHLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCN1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1487744-67-1 | |
| Record name | methyl 2-(pyrrolidin-2-yl)propanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(pyrrolidin-2-yl)propanoate can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with methyl acrylate under basic conditions. The reaction typically proceeds via a Michael addition, followed by esterification to yield the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processing, which allows for better control over reaction conditions and improved yields. This method can also facilitate the superheating of solvents, enabling reactions at elevated temperatures that are not possible in traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(pyrrolidin-2-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Chemical Properties and Structure
Methyl 2-(pyrrolidin-2-yl)propanoate has the molecular formula and a molecular weight of approximately 157.21 g/mol. Its structure includes a pyrrolidine ring, which is significant for its biological activity and interaction with various biological targets .
Medicinal Chemistry
This compound is primarily studied for its potential as a pharmaceutical agent. Its derivatives have shown promise in various therapeutic areas:
- Anticancer Activity : Research indicates that compounds derived from this compound exhibit cytotoxic effects against cancer cell lines. For instance, studies have demonstrated that certain derivatives can inhibit the growth of HCT-116 colorectal cancer cells through mechanisms involving apoptosis and inhibition of vascular endothelial growth factor receptor 2 (VEGFR2) .
- Tyrosine Kinase Inhibition : The compound has been explored for its ability to inhibit multi-target tyrosine kinase receptors, which are crucial in cancer progression. Novel derivatives have shown significant anti-proliferative effects on various cancer cell lines, suggesting a potential role in targeted cancer therapies .
Neuropharmacology
The pyrrolidine moiety in this compound is associated with various neuropharmacological effects:
- Cognitive Enhancement : Some studies suggest that compounds containing the pyrrolidine structure may enhance cognitive functions and exhibit neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases where enhancing synaptic plasticity could be beneficial .
Synthesis of Novel Compounds
This compound serves as a precursor for synthesizing novel compounds with enhanced biological activities:
| Compound | Method of Synthesis | Biological Activity |
|---|---|---|
| Compound A | Condensation with aldehydes | Anticancer (IC50 values < 1 μM) |
| Compound B | DCC coupling with amino acids | VEGFR2 inhibition (95% at IC50 = 17.8 μM) |
| Compound C | Azide coupling procedure | Induction of apoptosis in cancer cells |
This table summarizes various synthetic pathways and their resultant biological activities, highlighting the versatility of this compound as a building block in drug development .
Pharmacological Studies
Pharmacological studies have focused on the safety and efficacy profiles of this compound derivatives:
Mechanism of Action
The mechanism by which methyl 2-(pyrrolidin-2-yl)propanoate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyrrolidine ring can enhance the compound’s binding affinity and selectivity for these targets, leading to specific biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues and Similarity Scores
From the evidence, several compounds share structural motifs with methyl 2-(pyrrolidin-2-yl)propanoate. The table below summarizes their similarities and differences:
Functional and Reactivity Comparisons
- Ester Chain Length: The substitution of acetate (C2) with propanoate (C3) increases molecular weight and may enhance lipophilicity, as seen in analogues like (S)-methyl 2-(pyrrolidin-2-yl)acetate hydrochloride .
- Heterocycle Impact : Pyrrolidine’s secondary amine enables hydrogen bonding and metal coordination, whereas morpholine’s oxygen atom (e.g., in (S)-methyl 2-(morpholin-3-yl)acetate) introduces polarity, altering solubility and reactivity .
- Salt Forms : Hydrochloride salts (e.g., in ) improve crystallinity and stability but may affect bioavailability compared to free bases .
Research Findings and Implications
- Structural Flexibility : The pyrrolidine ring’s conformational flexibility may enhance binding to biological targets compared to rigid bicyclic systems (e.g., azabicyclo derivatives) .
- Reactivity Trends: Ester groups in propanoate derivatives are susceptible to hydrolysis, necessitating protective strategies in synthetic pathways (e.g., benzyloxycarbonyl groups in ) .
- Toxicity and Safety : Fluorinated pyridine analogues () and perfluoroalkyl esters () demonstrate the importance of substituent selection in minimizing bioaccumulation risks .
Biological Activity
Methyl 2-(pyrrolidin-2-yl)propanoate is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
This compound is an ester derived from the reaction between pyrrolidine and methyl 2-bromopropanoate. The synthesis typically involves nucleophilic substitution under basic conditions, employing reagents like sodium hydride or potassium carbonate to facilitate the reaction. The compound can undergo various transformations, including oxidation, reduction, and substitution reactions, leading to derivatives with potentially enhanced biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. This interaction can modulate the activity of enzymes or receptors, influencing various cellular pathways. For instance, the compound has been investigated for its role as an enzyme inhibitor, which can affect processes such as neurotransmission and metabolic regulation.
Anticancer Potential
Recent studies have highlighted the anticancer properties of compounds related to this compound. For example, derivatives have demonstrated cytotoxic effects against various cancer cell lines. One study reported that a related piperidine derivative showed improved cytotoxicity and apoptosis induction in FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin . This suggests that this compound and its derivatives may play a significant role in cancer therapy.
Neuroprotective Effects
The compound's structure suggests potential neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's. Research indicates that similar piperidine-based compounds can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in cholinergic signaling. This inhibition could lead to increased levels of acetylcholine, potentially improving cognitive function in Alzheimer's patients .
Antimicrobial Activity
This compound has also been evaluated for antimicrobial properties. Compounds with similar structures have shown effectiveness against a range of pathogens, including Gram-positive and Gram-negative bacteria as well as fungi. The presence of specific functional groups enhances their antimicrobial efficacy by improving interaction with microbial targets .
Research Findings and Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Derivatives showed enhanced cytotoxicity in cancer cell lines compared to standard drugs. |
| Study 2 | Neuroprotective Effects | Inhibition of AChE by piperidine derivatives improved cognitive function in models of Alzheimer's disease. |
| Study 3 | Antimicrobial Activity | Effective against multiple bacterial strains; structural modifications enhanced activity. |
Q & A
Q. What are the standard synthetic routes for Methyl 2-(pyrrolidin-2-yl)propanoate in laboratory settings?
The compound is typically synthesized via esterification of 2-(pyrrolidin-2-yl)propanoic acid with methanol under acidic catalysis (e.g., H₂SO₄ or HCl) under reflux conditions. Reaction completion is monitored using TLC or GC-MS. Post-synthesis, purification via column chromatography (e.g., silica gel with gradients of ethyl acetate/hexane) ensures high purity .
Q. What spectroscopic methods are recommended for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, with pyrrolidine protons appearing as distinct multiplet signals (δ 1.5–3.0 ppm). High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 172.1332 for C₉H₁₇NO₂). Infrared (IR) spectroscopy confirms ester C=O stretches (~1740 cm⁻¹) .
Q. How should researchers handle and store this compound to ensure stability?
Store the compound in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis. Conduct periodic purity checks via HPLC (C18 column, acetonitrile/water mobile phase) to detect degradation products like 2-(pyrrolidin-2-yl)propanoic acid .
Advanced Research Questions
Q. How can enantiomeric purity be optimized during this compound synthesis?
Chiral resolution techniques, such as enzymatic kinetic resolution or chiral HPLC (e.g., Chiralpak® IA column), are effective. Alternatively, asymmetric catalysis using chiral auxiliaries (e.g., Evans’ oxazolidinones) during esterification can enhance enantiomeric excess (ee > 95%) .
Q. What strategies resolve data contradictions when analyzing reaction byproducts?
Cross-validate LC-MS and 2D NMR (e.g., HSQC, HMBC) to distinguish regioisomers. For example, byproducts from incomplete esterification can be identified via m/z 156.1019 ([M+H]+ for the free acid). Mechanistic studies (DFT calculations) may explain unexpected intermediates .
Q. How can automated flow chemistry improve reproducibility in scaled-up synthesis?
Continuous flow reactors enable precise control of residence time and temperature, minimizing side reactions. For instance, coupling a microreactor with in-line FTIR monitoring reduces racemization risks and improves yield consistency (e.g., from 65% to 85% in lab-scale trials) .
Q. What in vitro bioactivity assays are suitable for evaluating this compound derivatives?
Use enzyme inhibition assays (e.g., serine proteases) or cell viability assays (MTT) in cancer lines. For neuroactivity, electrophysiological studies (patch-clamp) on GABA receptors are recommended, given pyrrolidine’s structural similarity to neurotransmitter analogs .
Methodological Considerations
- Impurity Profiling : Use EP/PharmEur reference standards (e.g., MM0002-series) for HPLC calibration. Detect impurities like 2-(pyrrolidin-2-yl)propanoic acid (<0.1% w/w) using a UV detector at 210 nm .
- Reaction Optimization : Employ Design of Experiments (DoE) to assess factors like catalyst loading and solvent polarity. Response surface methodology (RSM) can model optimal conditions (e.g., 1.2 eq. H₂SO₄, 12 h reflux) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
